3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide -

3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Catalog Number: EVT-4368663
CAS Number:
Molecular Formula: C20H19IN2O5S2
Molecular Weight: 558.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523) []

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes, a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg opposite LTD4-induced bronchoconstriction in guinea pigs. []

2. N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide []

Compound Description: This compound is an intermediate in the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides. These acetamide derivatives exhibit substantial inhibitory activity against yeast α-glucosidase. []

3. 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide []

Compound Description: This compound is an intermediate in the synthesis of 2-[amino]-N-(un/substituted)phenylacetamides. These acetamide derivatives show antibacterial and antifungal activity. []

4. SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] [, ]

Compound Description: SSR240612 is a potent, orally active and specific non-peptide bradykinin B1 receptor antagonist. It exhibits nanomolar affinity for the B1 receptor and has shown efficacy in various in vivo models of inflammation and pain. [, ]

5. 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole) []

Compound Description: Sulfamethizole is an antibacterial drug. It is synthesized through a multi-step process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by hydrolysis. []

6. N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine []

Compound Description: This compound is an impurity formed during the synthesis of Sulfamethizole. It results from the reaction of unreacted 4-acetamidobenzenesulfonyl chloride with Sulfamethizole followed by hydrolysis. []

7. N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) [, ]

Compound Description: EMPA is a selective OX2 antagonist. It exhibits high affinity for the human orexin 2 receptor (OX2) and has been used in studies exploring the role of orexin receptors in sleep and arousal regulation. [, ]

8. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO) []

Compound Description: VNO is a potential oxidative impurity of venetoclax, a potent BCL-2 inhibitor used for the treatment of blood cancers. It is formed through the oxidation of venetoclax using m-CPBA. []

9. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA) []

Compound Description: VHA is another potential oxidative impurity of venetoclax. It is formed via a Meisenheimer rearrangement of venetoclax N-oxide (VNO). []

10. Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide) []

Compound Description: Sch.336 is a novel triaryl bis-sulfone selective for the human cannabinoid CB2 receptor (hCB2). It acts as an inverse agonist at hCB2 and has shown promising anti-inflammatory effects in both in vitro and in vivo models. []

11. 4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide (Ro 04-6790) []

Compound Description: Ro 04-6790 is a specific serotonin 6 (5-HT6) receptor antagonist. Initial studies suggested it might enhance cognition in animal models, but subsequent research failed to consistently replicate these findings. []

12. 5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046) []

Compound Description: SB-271046 is another specific serotonin 6 (5-HT6) receptor antagonist. Similar to Ro 04-6790, its potential for enhancing cognition has been questioned due to inconsistent findings in animal models. []

13. (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]- 4-[4-(4-trifluoro-methylphenyl)thiazol-2-yl]benzenesulfonamide (1) []

Compound Description: This compound is a potent and selective agonist of the human beta3-adrenergic receptor. It undergoes extensive metabolism in rats, resulting in various metabolites including a pyridine N-oxide derivative, a primary amine, a carboxylic acid, and taurine and isethionic acid conjugates. []

14. 4-iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide ([125I]SB-258585) []

Compound Description: [125I]SB-258585 is a radiolabeled derivative of SB-258585, a 5-HT6 receptor antagonist. It is used in binding studies to assess the activity of potential antipsychotic drugs. []

15. FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene] []

Compound Description: FMPD is a potential novel antipsychotic drug with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. []

16. N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide []

Compound Description: This compound is an intermediate in the synthesis of various N-substituted sulfonamides that exhibit inhibitory potential against lipoxygenase. []

17. 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one []

Compound Description: This compound serves as a key intermediate in the synthesis of a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with anticancer activity. []

18. N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H- -thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (18) []

Compound Description: This compound is one of the thieno[3,2-d]pyrimidine derivatives synthesized from 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one and displays potent anticancer activity comparable to that of doxorubicin. []

19. N-[2-[[[3-(4'-chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-( 2-hydroxyethyl)-4'-methoxy-benzenesulfonamide phosphate (KN-93) []

Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). Studies have shown that KN-93 can block the expression of behavioral sensitization to cocaine in rodents. []

20. 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfomide []

Compound Description: This is a 1, 3, 4-thiadiazole derivative that displays potent anticonvulsant activity against phenytoin sodium. []

Properties

Product Name

3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

IUPAC Name

3-iodo-4-methoxy-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide

Molecular Formula

C20H19IN2O5S2

Molecular Weight

558.4 g/mol

InChI

InChI=1S/C20H19IN2O5S2/c1-14-5-3-4-6-19(14)23-29(24,25)16-9-7-15(8-10-16)22-30(26,27)17-11-12-20(28-2)18(21)13-17/h3-13,22-23H,1-2H3

InChI Key

NXNWYYKXDRWAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.